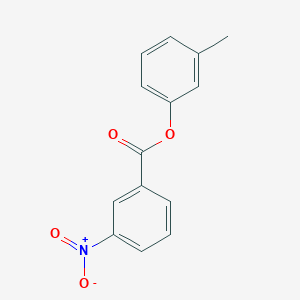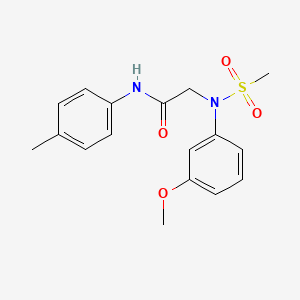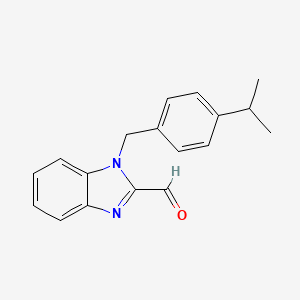
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as DMBM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act on multiple pathways in the body. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines and oxidative stress, as well as activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to exhibit various biochemical and physiological effects in scientific research studies. These include anti-inflammatory, antioxidant, and neuroprotective effects, as well as potential anti-cancer properties. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One advantage of using (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments is that it has been shown to be relatively safe and non-toxic in animal models. However, one limitation is that the exact dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone may vary depending on the specific experiment and model used.
未来方向
There are several future directions for research on (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone and its potential interactions with other drugs. Finally, more research is needed to determine the optimal dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone for various experimental models.
合成方法
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting intermediate is then treated with a reducing agent to form (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
科学研究应用
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the anti-inflammatory effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a rat model of acute lung injury, finding that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone significantly reduced inflammation and oxidative stress in the lungs. Another study examined the neuroprotective effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a mouse model of Parkinson's disease, showing that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone protected against dopaminergic neuron loss and improved motor function.
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-17(13-9-12(19)5-7-14(13)23-10)18(20)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCLFIHNMTIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)




![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)

![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)